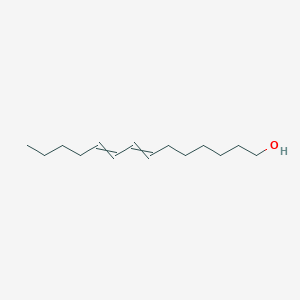
Tetradeca-7,9-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradeca-7,9-dien-1-ol is an organic compound belonging to the class of long-chain fatty alcohols. It is characterized by the presence of two double bonds located at the 7th and 9th positions of the tetradecane chain. This compound is known for its role in various biological and chemical processes, including its use as a pheromone in certain insect species.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetradeca-7,9-dien-1-ol typically involves the use of acylation reactions. One common method includes the acylation of (9Z,12E)-tetradeca-9,12-diene-1-ol with acetic anhydride in the presence of pyridine in tetrahydrofuran . This reaction yields the corresponding acetate, which can then be hydrolyzed to obtain the desired alcohol.
Industrial Production Methods
Industrial production of this compound often involves large-scale acylation and hydrolysis processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The compound is typically produced in bulk for use in various applications, including as a pheromone in pest control.
Análisis De Reacciones Químicas
Types of Reactions
Tetradeca-7,9-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Tetradeca-7,9-dienal and tetradeca-7,9-dienoic acid.
Reduction: Tetradecan-1-ol.
Substitution: Tetradeca-7,9-dienyl halides and esters.
Aplicaciones Científicas De Investigación
Tetradeca-7,9-dien-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Functions as a pheromone in certain insect species, aiding in the study of insect behavior and pest control.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Employed in the production of fragrances, flavors, and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Tetradeca-7,9-dien-1-ol involves its interaction with specific molecular targets and pathways. As a pheromone, it binds to olfactory receptors in insects, triggering behavioral responses such as mating or aggregation. In biological systems, it may interact with cellular membranes and enzymes, influencing various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
9,12-Tetradecadien-1-ol: Another long-chain fatty alcohol with double bonds at the 9th and 12th positions.
Tetradeca-9,12-dienyl acetate: An acetate derivative of Tetradeca-7,9-dien-1-ol, used as a pheromone.
Uniqueness
This compound is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its role as a pheromone and its potential therapeutic applications set it apart from other similar compounds.
Propiedades
Número CAS |
72648-92-1 |
|---|---|
Fórmula molecular |
C14H26O |
Peso molecular |
210.36 g/mol |
Nombre IUPAC |
tetradeca-7,9-dien-1-ol |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-8,15H,2-4,9-14H2,1H3 |
Clave InChI |
TYMWFDIDOWUYRT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CC=CCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


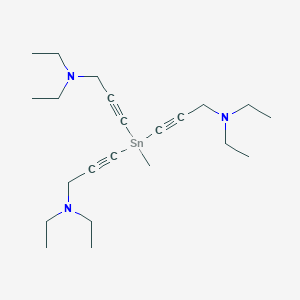
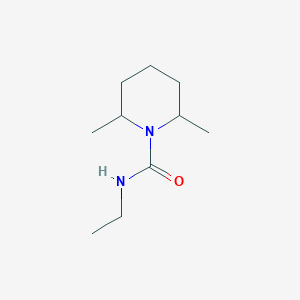


![tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B14462721.png)
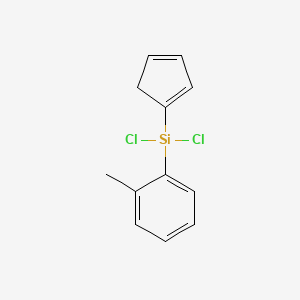
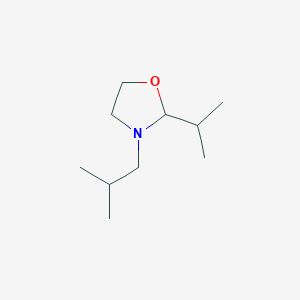
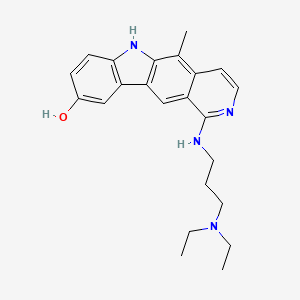
![3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one](/img/structure/B14462738.png)
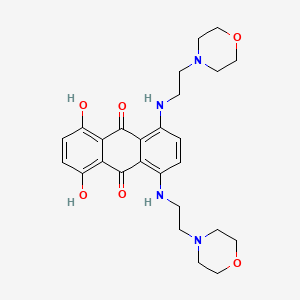
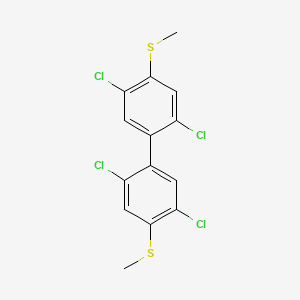

![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine](/img/structure/B14462752.png)
![2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one](/img/structure/B14462755.png)
